Welcome to the BenchChem Online Store!
molecular formula C16H15NO2 B8695372 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one CAS No. 143232-64-8

2-benzyloxy-7,8-dihydro-6H-quinolin-5-one

Cat. No. B8695372
M. Wt: 253.29 g/mol
InChI Key: VGMBEUFDLPGOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07605265B2

Procedure details

A mixture of 7,8-dihydro-1H,6H-quinoline-2,5-dione (20.4 g, 125.0 mmoL), benzyl bromide (17.8 mL, 150 mmoL) and 20.8 g, 75 mmoL) in toluene (250 mL) was stirred at room temperature for 3 days under the protection from light. The reaction was stopped, filtered through celite and rinsed with a mixture of methylene chloride and methanol. The filtrate was concentrated and trituated in petroleum ether (150 mL). Filtration of the mixture provided the desired product (29.4 g, 92%).
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][C:6](=[O:11])[C:5]=2[CH:4]=[CH:3][C:2]1=[O:12].[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1(C)C=CC=CC=1>[CH2:13]([O:12][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:11])[CH2:7][CH2:8][CH2:9][C:10]=2[N:1]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
N1C(C=CC=2C(CCCC12)=O)=O
Name
Quantity
17.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 days under the protection from light
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
rinsed with a mixture of methylene chloride and methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
FILTRATION
Type
FILTRATION
Details
Filtration of the mixture

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NC=2CCCC(C2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29.4 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.